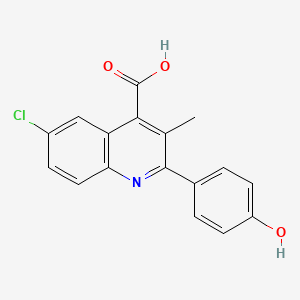

6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

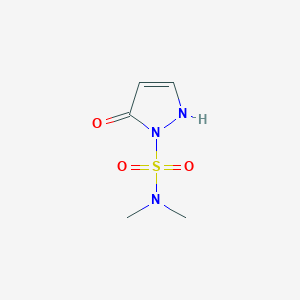

6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid is a chemical compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 . It is an intermediate in the synthesis of Quizalofop-p-tefuryl and (S)-Quizalofop Ethyl, which are used for analytical studies based on their enantiomeric separations .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which is a class of compounds that includes this compound, has been studied extensively. The easiest method for the synthesis of 4-hydroxy-2-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods include the reaction of anthranilic acid derivatives .Chemical Reactions Analysis

The chemical reactions involving 4-hydroxy-2-quinolones have been explored in various studies. These compounds are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Derivatives

Researchers have developed synthetic routes to create quinoline derivatives, such as 4-phenylquinazoline derivatives, starting from hydroxyglycine and 2-aminobenzophenones. These derivatives, including those related to "6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid," show promising applications due to their structural diversity and potential biological activities (Hoefnagel et al., 1993).

Photophysical Properties

Another area of research involves the synthesis and study of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT). These compounds, including variants of quinoline carboxylic acids, exhibit dual emissions and large Stokes shifts, indicating their potential in optical applications and as fluorescent markers (Padalkar & Sekar, 2014).

Chemotherapeutic Activity

Quinolinecarboxylic acid derivatives have been synthesized and evaluated for their chemotherapeutic activities. These compounds, characterized by specific substituents at the quinoline nucleus, suggest the importance of quinoline derivatives in developing novel therapeutic agents (Frigola et al., 1987).

Large-Scale Synthesis for Pharmaceutical Intermediates

Efficient and practical large-scale synthesis methods have been developed for octahydrobenzo[quinoline] carboxylic acid methyl esters, demonstrating the industrial and pharmaceutical relevance of quinoline derivatives. These methodologies provide a foundation for synthesizing compounds like "this compound" on a large scale, underscoring their potential pharmaceutical applications (Bänziger et al., 2000).

Analytical Reagents

Quinoline derivatives, including "this compound," have been studied as analytical reagents for metal ion detection. Their ability to form stable complexes with various metals highlights their potential in analytical chemistry and environmental monitoring (Dutt et al., 1968).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-9-15(17(21)22)13-8-11(18)4-7-14(13)19-16(9)10-2-5-12(20)6-3-10/h2-8,20H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANQTYWVIMDQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724055.png)

![2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724060.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2724061.png)

![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2724062.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2724066.png)

![tert-butyl N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/no-structure.png)